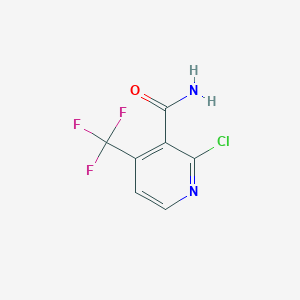

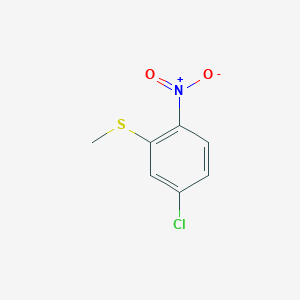

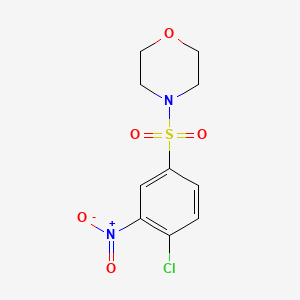

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

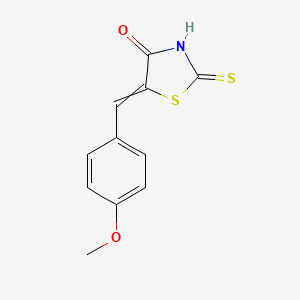

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide, also known as 2C-T-3, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyridine-3-carboxamide family of compounds, which are known for their ability to interact with the human body in a variety of ways.

Aplicaciones Científicas De Investigación

Synthesis and Optimization

Synthesis Improvements : Song (2007) enhanced the synthesis of a compound closely related to 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide by optimizing reaction conditions, achieving high yield and purity. The process involves the reaction of 2-chloro-3-amin0-4-methylpyridine with 2-chloropyridine-3-carboxylic acid (Yang-Heon Song, 2007).

Gene Expression Inhibition : Palanki et al. (2000) explored the structure-activity relationship of compounds structurally similar to 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide. They aimed to enhance oral bioavailability and inhibit NF-kappaB and AP-1 transcription factors. The study indicates the criticality of the carboxamide group at specific positions for the compound's activity (M. Palanki et al., 2000).

Chemical Flexibility and Intermediates

Functionalization Strategies : Cottet and Schlosser (2004) demonstrated the logistical flexibility in preparing isomeric halopyridinecarboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine, emphasizing the straightforward production of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid from specific precursors. This highlights the compound's versatility as an intermediate in various chemical syntheses (F. Cottet & M. Schlosser, 2004).

Bioactive Compound Synthesis

Glycine Transporter Inhibitor Identification : Yamamoto et al. (2016) identified a structurally diverse compound as a potent GlyT1 inhibitor. The compound showed promising pharmacokinetic profiles and increased glycine concentrations in the cerebrospinal fluid of rats, demonstrating the potential of derivatives of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide in therapeutic applications (Shuji Yamamoto et al., 2016).

Pesticide Development

Herbicide Intermediate Synthesis : Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, from nicotinamide. The study provides insights into the use of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide derivatives in pesticide development (Zuo Hang-dong, 2010).

Ligand Synthesis for Metal Complexation

Copper Complexation : Jain et al. (2004) synthesized new pyridine dicarboxamide ligands and analyzed their complexation with copper(II), revealing the potential of such compounds, including derivatives of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide, in forming complex structures with metals (S. Jain et al., 2004).

Propiedades

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZFYGMDUWFDLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382189 |

Source

|

| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

CAS RN |

886762-28-3 |

Source

|

| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)